(R)-N-Boc-N,N-dimethyl-L-prolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

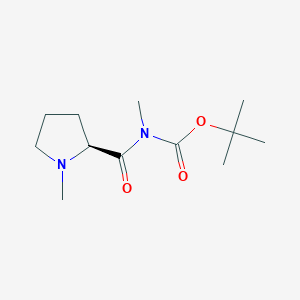

®-N-Boc-N,N-dimethyl-L-prolinamide is a chiral compound that belongs to the class of prolinamides It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Boc-N,N-dimethyl-L-prolinamide typically involves the following steps:

Protection of L-proline: The first step involves the protection of the amine group of L-proline using a Boc protecting group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of N,N-dimethylamide: The protected L-proline is then reacted with dimethylamine to form the N,N-dimethylamide derivative. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of ®-N-Boc-N,N-dimethyl-L-prolinamide may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes:

Large-scale protection: Using large reactors to protect L-proline with Boc2O.

Automated coupling: Employing automated systems for the coupling reaction with dimethylamine and DCC to streamline the process and reduce human error.

Análisis De Reacciones Químicas

Types of Reactions

®-N-Boc-N,N-dimethyl-L-prolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) to remove the Boc group.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of new amide derivatives with different protecting groups.

Aplicaciones Científicas De Investigación

®-N-Boc-N,N-dimethyl-L-prolinamide has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis and as a catalyst in various organic reactions.

Biology: Employed in the synthesis of peptides and proteins, where it serves as a protecting group for amine functionalities.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of ®-N-Boc-N,N-dimethyl-L-prolinamide involves its role as a chiral auxiliary or catalyst in chemical reactions. The Boc protecting group stabilizes the amine functionality, allowing for selective reactions at other sites. The compound’s chiral nature enables it to induce asymmetry in the products, making it valuable in the synthesis of enantiomerically pure compounds.

Comparación Con Compuestos Similares

Similar Compounds

(S)-N-Boc-N,N-dimethyl-L-prolinamide: The enantiomer of ®-N-Boc-N,N-dimethyl-L-prolinamide, which has similar properties but different stereochemistry.

N-Boc-L-proline: A related compound without the dimethylamide group, used in similar applications.

N-Boc-N-methyl-L-prolinamide: A similar compound with one methyl group instead of two.

Uniqueness

®-N-Boc-N,N-dimethyl-L-prolinamide is unique due to its specific chiral configuration and the presence of both Boc and dimethylamide groups. This combination makes it particularly effective in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Actividad Biológica

Introduction

(R)-N-Boc-N,N-dimethyl-L-prolinamide is a derivative of proline, an amino acid known for its role in protein synthesis and various biological functions. This compound is particularly significant in medicinal chemistry due to its potential applications as a building block in drug development and its biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevance in therapeutic contexts.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the proline backbone, which enhances its stability and solubility. The dimethyl substitution on the nitrogen contributes to its steric properties, influencing its interaction with biological targets.

Chemical Structure

- Molecular Formula : C₁₂H₁₉N₃O₂

- Molecular Weight : 239.29 g/mol

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Research indicates that compounds with proline derivatives can act as inhibitors or modulators in biochemical pathways:

- Protease Inhibition : Proline derivatives have been explored as potential inhibitors of proteases, including those involved in viral replication such as SARS-CoV-2 3CL protease. The structural features of proline allow for effective binding to the active sites of these enzymes, thereby inhibiting their function .

- Antiviral Properties : Some studies suggest that proline-based compounds exhibit antiviral activity by disrupting viral entry or replication processes. For instance, modifications at specific positions on the proline structure can enhance binding affinity to viral proteins .

Case Studies

-

SARS-CoV-2 Protease Inhibition :

- A study synthesized a series of peptidomimetic compounds based on proline derivatives, including this compound. These compounds showed significant inhibitory activity against SARS-CoV-2 3CL protease with IC50 values in the nanomolar range . The study highlighted that modifications at the P2 position of these compounds could lead to enhanced antiviral efficacy.

-

Antifungal Activity :

- Another investigation focused on the antifungal properties of N-methylated proline derivatives, which included this compound as a reference compound. Results indicated that these derivatives displayed improved antifungal activity against pathogenic fungi such as Trichophyton mentagrophytes at concentrations as low as 2 mg/mL .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and metabolic stability due to the Boc protecting group. Studies indicate that such modifications can enhance bioavailability while reducing rapid metabolic degradation, making it a suitable candidate for further drug development .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

tert-butyl N-methyl-N-[(2S)-1-methylpyrrolidine-2-carbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14(5)10(15)9-7-6-8-13(9)4/h9H,6-8H2,1-5H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEFCWCHRRLWDE-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(=O)C1CCCN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)C(=O)[C@@H]1CCCN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.